![molecular formula C11H11Cl3N2O4 B13860506 Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including nitro, chloro, and ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate typically involves the reaction of 2,3,4-trichloro-6-nitrobenzylamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or thiourea.
Major Products
Reduction: Conversion to the corresponding amine or carboxylic acid.
Substitution: Formation of derivatives with different functional groups replacing the chloro groups.
科学的研究の応用
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. The chloro groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins.
類似化合物との比較
Similar Compounds
- Ethyl N-(2,3,4-trichloro-6-nitrobenzyl)glycinate
- Ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycine
Uniqueness
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
特性
分子式 |
C11H11Cl3N2O4 |
|---|---|
分子量 |
341.6 g/mol |
IUPAC名 |
ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H11Cl3N2O4/c1-2-20-9(17)5-15-4-6-8(16(18)19)3-7(12)11(14)10(6)13/h3,15H,2,4-5H2,1H3 |
InChIキー |
SCDRIGIOOZITSD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNCC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



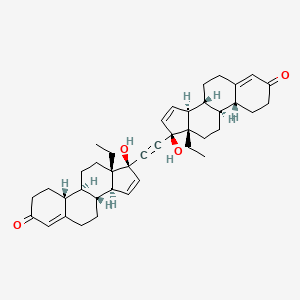
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
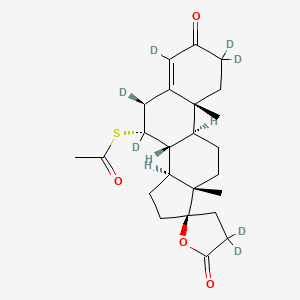

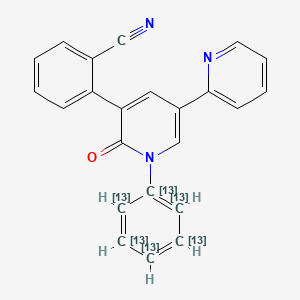
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
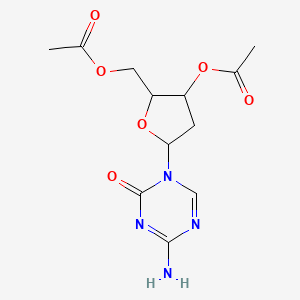
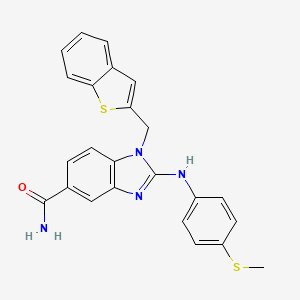
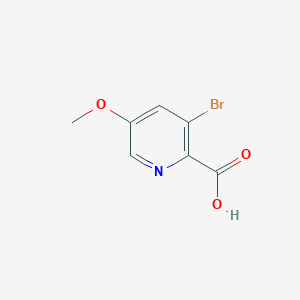
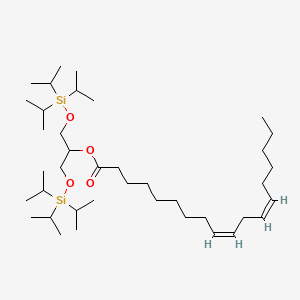

![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
